molecular formula C21H24N4OS B305517 2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B305517
M. Wt: 380.5 g/mol
InChI Key: STKXOYIAFUXVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide are still being studied. However, it has been found to have a low toxicity profile and is generally well-tolerated in animal models. It has also been shown to have good solubility in water, which is important for its potential use as a drug.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide for lab experiments is its low toxicity profile, which allows for higher doses to be used in animal models. Additionally, its good solubility in water makes it easier to administer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on 2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in vitro. Another direction is to study its potential as an anti-inflammatory and antibacterial agent, as it has shown some activity in these areas. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential use as a drug.

Synthesis Methods

The synthesis of 2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves the reaction of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-isopropylphenylacetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antibacterial agent, as it has been found to inhibit the growth of certain bacteria.

properties

Product Name

2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H24N4OS/c1-14(2)16-9-11-17(12-10-16)22-19(26)13-27-21-24-23-20(25(21)4)18-8-6-5-7-15(18)3/h5-12,14H,13H2,1-4H3,(H,22,26)

InChI Key

STKXOYIAFUXVPI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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